3-Nitro-2-(trifluoromethyl)pyridin-4-amine
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Overview
Description
3-Nitro-2-(trifluoromethyl)pyridin-4-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of a nitro group at the third position, a trifluoromethyl group at the second position, and an amine group at the fourth position on the pyridine ring. The incorporation of fluorine atoms into the pyridine ring imparts unique physical, chemical, and biological properties to the compound, making it a valuable entity in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluoro-4-trifluoromethylpyridine with ethylamine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide at elevated temperatures . The reaction is quenched with ethyl acetate, and the product is purified through column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-2-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Nitro-2-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals and as a ligand in catalytic reactions.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
- 2-Amino-4-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 4-Amino-2-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 3-Nitro-2-(trifluoromethyl)pyridin-4-amine is unique due to the presence of both a nitro group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C6H4F3N3O2 |
---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
3-nitro-2-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H4F3N3O2/c7-6(8,9)5-4(12(13)14)3(10)1-2-11-5/h1-2H,(H2,10,11) |
InChI Key |
RYLATOCYZDXEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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